molecular formula C12H13N B14622884 2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl- CAS No. 59175-19-8

2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-

Cat. No.: B14622884
CAS No.: 59175-19-8
M. Wt: 171.24 g/mol
InChI Key: UUOQDGQMMHODGU-UHFFFAOYSA-N
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Description

2-Azabicyclo[310]hex-2-ene, 1-methyl-3-phenyl- is a bicyclic compound featuring a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl- can be achieved through several methods. One common approach involves the photochemical decomposition of substituted pyrazolines. This method is advantageous due to its simple operation and mild conditions, yielding the desired products in moderate to excellent yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as the use of metal-catalyzed cyclopropanation and [3+2] cycloaddition processes, can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a range of functionalized derivatives .

Scientific Research Applications

2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a receptor antagonist or enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl- involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptors or inhibit specific enzymes. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

CAS No.

59175-19-8

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-methyl-3-phenyl-2-azabicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C12H13N/c1-12-8-10(12)7-11(13-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

UUOQDGQMMHODGU-UHFFFAOYSA-N

Canonical SMILES

CC12CC1CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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